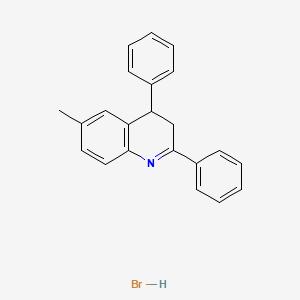
6-Methyl-2,4-diphenyl-3,4-dihydroquinoline;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,4-diphenyl-3,4-dihydroquinoline;hydrobromide is a chemical compound with the molecular formula C22H20NBr. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenyl-3,4-dihydroquinoline;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with acetophenone derivatives in the presence of a strong acid catalyst, such as hydrochloric acid, followed by bromination to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
化学反应分析
Types of Reactions
6-Methyl-2,4-diphenyl-3,4-dihydroquinoline;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
6-Methyl-2,4-diphenyl-3,4-dihydroquinoline;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological processes involving quinoline derivatives.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-Methyl-2,4-diphenyl-3,4-dihydroquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
2-Methylquinoline: Similar in structure but with different substitution patterns.
4-Hydroxyquinoline: Known for its pharmaceutical applications.
Uniqueness
6-Methyl-2,4-diphenyl-3,4-dihydroquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
属性
CAS 编号 |
89228-26-2 |
|---|---|
分子式 |
C22H20BrN |
分子量 |
378.3 g/mol |
IUPAC 名称 |
6-methyl-2,4-diphenyl-3,4-dihydroquinoline;hydrobromide |
InChI |
InChI=1S/C22H19N.BrH/c1-16-12-13-21-20(14-16)19(17-8-4-2-5-9-17)15-22(23-21)18-10-6-3-7-11-18;/h2-14,19H,15H2,1H3;1H |
InChI 键 |
ZFTITDXCVDAKAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(CC2C3=CC=CC=C3)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)


![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)



![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)

![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
